molecular formula C42H80NO8P B169854 Lecithin CAS No. 17708-90-6

Lecithin

Cat. No.: B169854
CAS No.: 17708-90-6
M. Wt: 758.1 g/mol
InChI Key: JLPULHDHAOZNQI-ZTIMHPMXSA-N
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Description

Palmitoyl-Linoleoyl Phosphatidylcholine is a type of phosphatidylcholine, which belongs to the class of organic compounds known as glycerophosphocholines. These compounds are characterized by the attachment of two fatty acids to a glycerol backbone through ester linkages. In this case, the fatty acids are palmitic acid and linoleic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-Linoleoyl Phosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid and linoleic acid anhydrides. The reaction typically involves the use of dicyclohexylcarbodiimide as a coupling agent . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC) with an Inertsil Prep ODS column .

Industrial Production Methods

In industrial settings, the production of Palmitoyl-Linoleoyl Phosphatidylcholine often involves the enzymatic treatment of dipalmitoylphosphatidylcholine (DPPC) and dilinoleoylphosphatidylcholine (DLPC) using phospholipase A2. This enzyme selectively hydrolyzes the fatty acid at the sn-2 position, allowing for the subsequent esterification with linoleic acid .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-Linoleoyl Phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most studied reactions is lipid peroxidation, which involves the oxidation of the unsaturated linoleic acid moiety .

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of Palmitoyl-Linoleoyl Phosphatidylcholine are lipid hydroperoxides and aldehydes .

Mechanism of Action

Palmitoyl-Linoleoyl Phosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a substrate for enzymes such as phospholipase A2, leading to the release of bioactive lipid mediators . The molecular targets and pathways involved include the modulation of membrane-bound receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl-Linoleoyl Phosphatidylcholine is unique due to its specific combination of palmitic acid and linoleic acid, which provides a balance between saturated and unsaturated fatty acids. This combination influences its oxidative stability and its role in modulating membrane properties .

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334203
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
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Molecular Weight

758.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid
Record name Lecithins
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Record name Lecithin
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Record name PC(16:0/18:2(9Z,12Z))
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Solubility

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol
Record name LECITHINS
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Density

1.0305 at 24 °C/4 °C
Record name LECITHINS
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
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Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

CAS No.

17708-90-6, 8002-43-5
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
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Record name Lecithin
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Record name Lecithins
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Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
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Record name Lecithins
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Record name 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Record name LECITHINS
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PC(16:0/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236-237 °C
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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